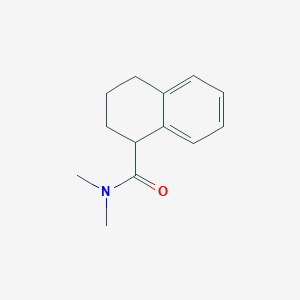![molecular formula C15H20FNO2 B7494210 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one, also known as 4F-MPH, is a synthetic compound that belongs to the phenidate family. It is a stimulant drug that is commonly used in scientific research. The compound has been studied extensively for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one is similar to that of other stimulant drugs. It works by blocking the reuptake of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels results in improved cognitive function, increased alertness, and decreased fatigue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one include increased heart rate, blood pressure, and body temperature. The compound also causes pupil dilation, decreased appetite, and increased respiration rate. These effects are similar to those of other stimulant drugs and are a result of the increased levels of dopamine and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one in lab experiments is that it is a potent and selective dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for studying the effects of stimulant drugs on the central nervous system. However, one limitation is that the compound has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one. One area of interest is the development of new treatment options for ADHD and narcolepsy. Another area of research is the investigation of the long-term effects of the compound on the brain and body. Additionally, there is interest in studying the effects of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one in combination with other drugs, such as antidepressants and antipsychotics, to determine their potential as treatments for various psychiatric disorders.
Conclusion:
In conclusion, 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one is a synthetic compound that is commonly used in scientific research. The compound has been studied extensively for its potential as a treatment for ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of dopamine and norepinephrine, which leads to increased levels of these neurotransmitters in the brain. While there are advantages and limitations to using 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one in lab experiments, there are several future directions for research on the compound.
Métodos De Síntesis
The synthesis of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one involves the reaction of 4-fluorophenylmagnesium bromide with 4-morpholinobutanone in the presence of titanium tetrachloride. The resulting product is then treated with methyl iodide to yield 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one. This synthesis method was first reported in 2010 by a team of researchers from the University of Copenhagen.
Aplicaciones Científicas De Investigación
1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one is commonly used in scientific research as a tool to investigate the mechanisms of ADHD and narcolepsy. It is also used to study the effects of stimulant drugs on the central nervous system. The compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention, motivation, and arousal.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-3-11(2)15(18)17-8-9-19-14(10-17)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAYEXBCUZCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCOC(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
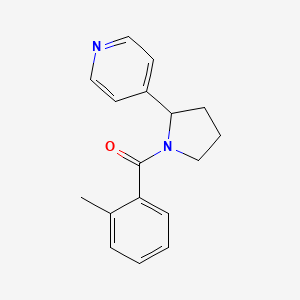
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
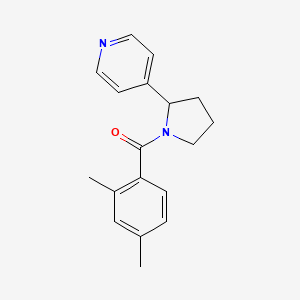
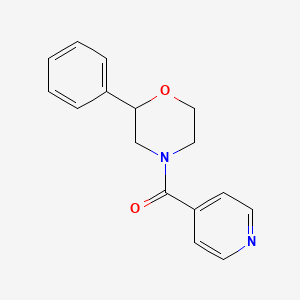
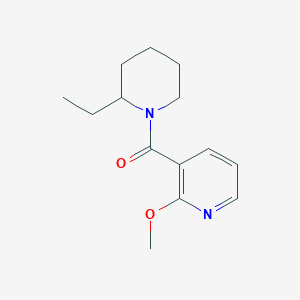
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
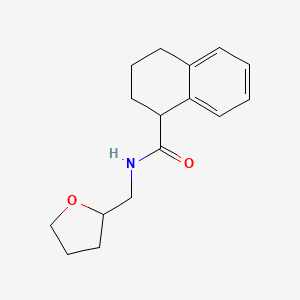
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
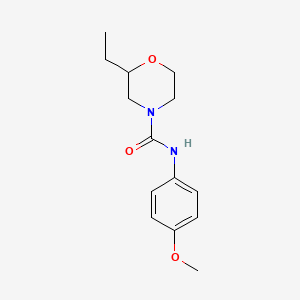

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
